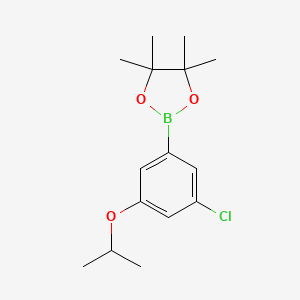

2-(3-Chloro-5-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

2-(3-Chloro-5-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds in pharmaceuticals and materials science. Its molecular formula is C₁₆H₂₃BClO₃, with a molecular weight of 309.62 g/mol (calculated). The compound features a 1,3,2-dioxaborolane (pinacol boronate) backbone, a chloro substituent at the 3-position, and an isopropoxy group at the 5-position of the phenyl ring. Its CAS number is 1218789-42-4 . The isopropoxy group enhances steric bulk and modulates electronic properties, influencing reactivity in catalytic transformations .

Properties

IUPAC Name |

2-(3-chloro-5-propan-2-yloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22BClO3/c1-10(2)18-13-8-11(7-12(17)9-13)16-19-14(3,4)15(5,6)20-16/h7-10H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUKVZMOSZYGGQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Cl)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22BClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00675353 | |

| Record name | 2-{3-Chloro-5-[(propan-2-yl)oxy]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218789-42-4 | |

| Record name | 2-{3-Chloro-5-[(propan-2-yl)oxy]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Lithium-Halogen Exchange Borylation

Lithium-halogen exchange is a cornerstone for introducing boronate esters to aromatic systems. For 2-(3-chloro-5-isopropoxyphenyl)-dioxaborolane, the protocol involves:

Step 1: Substrate Preparation

Start with 3-chloro-5-isopropoxybromobenzene, where bromine serves as the leaving group. The chloro and isopropoxy substituents are meta-directed, ensuring regioselectivity during metallation .

Step 2: Metallation

In anhydrous tetrahydrofuran (THF) at -78°C under inert atmosphere, n-butyllithium (2.5 M in hexanes) is added dropwise to generate the aryl lithium intermediate. This step requires precise temperature control to avoid side reactions .

Step 3: Boronate Ester Quenching

The aryl lithium species reacts with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, substituting the isopropoxy group on boron. The reaction is stirred for 1–2 hours before warming to room temperature .

Step 4: Workup and Purification

The mixture is quenched with saturated ammonium chloride, extracted with dichloromethane, and purified via silica gel chromatography. Yields typically range from 45% to 61%, contingent on stoichiometric precision .

Example Protocol

| Parameter | Value |

|---|---|

| Substrate | 3-Chloro-5-isopropoxybromobenzene |

| Base | n-BuLi (2.5 M in hexanes) |

| Boronate Ester | 2-Isopropoxy-dioxaborolane |

| Temperature | -78°C to RT |

| Yield | 55–61% |

Grignard Reagent-Mediated Borylation

Grignard reagents offer an alternative pathway, particularly for substrates sensitive to stronger bases.

Step 1: Grignard Formation

3-Chloro-5-isopropoxyiodobenzene reacts with magnesium turnings in THF to form the aryl magnesium bromide. TurboGrignard reagents (e.g., i-PrMgCl·LiCl) enhance reactivity for sterically hindered substrates .

Step 2: Boronate Ester Addition

The Grignard reagent is added to 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane at 0–20°C. The reaction proceeds via nucleophilic attack, displacing the isopropoxy group .

Step 3: Isolation

After quenching with aqueous NH₄Cl, the product is extracted into ethyl acetate, dried over Na₂SO₄, and concentrated. Recrystallization from acetone or heptanes yields pure product (up to 86%) .

Optimization Insights

-

Stoichiometry: A 1:1 molar ratio of Grignard reagent to boronate ester minimizes dimerization.

-

Solvent: THF enhances reagent solubility, while ethers improve selectivity .

Boronic Acid Protection Route

For substrates incompatible with organometallic reagents, boronic acid intermediates provide a viable pathway.

Step 1: Boronic Acid Synthesis

3-Chloro-5-isopropoxyphenylboronic acid is prepared via Miyaura borylation of the corresponding aryl halide using Pd catalysis .

Step 2: Diol Protection

The boronic acid reacts with pinacol (1.05 equiv) in dichloromethane with MgSO₄ as a desiccant. The reaction achieves >90% conversion within 16 hours .

Step 3: Crystallization

Concentration under reduced pressure followed by recrystallization from heptanes yields the title compound. This method avoids harsh conditions, making it suitable for acid-sensitive substrates .

Comparative Analysis of Methods

| Method | Yield Range | Advantages | Limitations |

|---|---|---|---|

| Lithium-Halogen Exchange | 45–61% | High regioselectivity | Requires cryogenic conditions |

| Grignard | 70–86% | Tolerates steric hindrance | Sensitive to moisture |

| Boronic Acid Protection | 80–90% | Mild conditions | Requires pre-formed boronic acid |

Challenges and Mitigation Strategies

-

Regioselectivity: Meta-substituents direct metallation but may compete with ortho/para pathways. Using bulky bases (e.g., LDA) suppresses undesired pathways .

-

Purification: Silica gel chromatography effectively removes pinacol byproducts, while recrystallization improves crystallinity .

-

Scale-Up: Continuous flow systems mitigate exotherms in Grignard reactions, enhancing safety and yield .

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-5-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Oxidation: The boron atom can be oxidized to form boronic acids or boronate esters.

Reduction: The compound can be reduced to form borohydrides.

Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or sodium perborate in the presence of a base.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Boronic acids or boronate esters.

Reduction: Borohydrides.

Substitution: Substituted phenyl derivatives, such as phenylamines or phenylthiols.

Scientific Research Applications

Synthetic Applications

One of the primary applications of 2-(3-Chloro-5-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is in synthetic organic chemistry. It serves as a versatile reagent in cross-coupling reactions, particularly the Suzuki-Miyaura coupling reaction. This reaction allows for the formation of carbon-carbon bonds between aryl halides and boronic acids.

Table 1: Synthetic Reactions Utilizing the Compound

Case Study: Anticancer Activity

A study explored the antiproliferative effects of boronic acid derivatives against various cancer cell lines. The results demonstrated that certain derivatives exhibited significant inhibition of tumor growth by interfering with cellular pathways involved in proliferation.

| Compound Name | Cell Line Tested | IC50 Value (µM) | Reference |

|---|---|---|---|

| Lycobetaine | NEPC | 12 | |

| Boronic Acid Derivative X | PC-3 | 15 | |

| Boronic Acid Derivative Y | LASCPC-01 | 10 |

Material Science Applications

In addition to its synthetic and biological applications, this compound can also be utilized in material science. Its boron content makes it suitable for creating boron-doped materials which can enhance electrical conductivity and thermal stability.

Table 3: Material Properties

| Property | Measurement |

|---|---|

| Thermal Stability | High |

| Electrical Conductivity | Enhanced |

Mechanism of Action

The mechanism by which 2-(3-Chloro-5-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects is primarily through its ability to participate in cross-coupling reactions. The boron atom in the compound forms a complex with a palladium catalyst, which facilitates the transfer of the phenyl group to an electrophilic partner, resulting in the formation of a new carbon-carbon bond. This mechanism is crucial in the synthesis of various organic molecules.

Comparison with Similar Compounds

Alkoxy Group Modifications

2-(3-Chloro-5-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Molecular Formula : C₁₅H₂₁BClO₃

- Key Differences : Ethoxy (C₂H₅O) replaces isopropoxy (C₃H₇O), reducing steric hindrance.

- CAS : 1218789-42-4 (target) vs. CTK8C1224 (ethoxy analog) .

- Impact : Lower steric bulk in the ethoxy analog may increase reactivity in coupling reactions but reduce stability against protodeboronation.

2-(3-Fluoro-5-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Molecular Formula: C₁₅H₂₂BFO₃ Key Differences: Fluoro substituent at the 3-position instead of chloro. CAS: 2890709-71-2 .

Halogen and Functional Group Variations

2-(3,5-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Molecular Formula : C₁₂H₁₅BCl₂O₂

- Key Differences : Dichloro substitution increases electron-withdrawing effects.

- CAS : 2758200 .

- Impact : Enhanced electrophilicity improves reactivity in aryl-aryl couplings but may reduce solubility in polar solvents.

2-(3-Chloro-4-methoxy-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Molecular Formula : C₁₄H₁₇BClF₃O₃

- Key Differences : Methoxy and trifluoromethyl groups introduce steric and electronic complexity.

- CAS : 2121512-82-9 .

- Impact : The trifluoromethyl group increases lipophilicity, making the compound suitable for hydrophobic environments in drug delivery systems.

Physicochemical Properties

Biological Activity

2-(3-Chloro-5-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C15H22BClO3

- Molecular Weight : 296.6 g/mol

- CAS Number : 1260023-79-7

- Purity : ≥98% .

The compound's biological activity is primarily attributed to its ability to interact with various biological targets. Boron-containing compounds are known for their role in enzyme inhibition and modulation of signaling pathways. The dioxaborolane structure allows for potential interactions with nucleophiles in biological systems.

Antiparasitic Activity

Research has indicated that derivatives of boron compounds exhibit significant antiparasitic properties. For instance, studies have shown that modifications to the boron structure can enhance activity against Plasmodium falciparum, the causative agent of malaria. The incorporation of polar functionalities has been linked to improved solubility and metabolic stability while maintaining or enhancing antiparasitic efficacy .

Cytotoxicity and Anticancer Potential

The compound's cytotoxic effects have been evaluated in various cancer cell lines. Preliminary results suggest that it may inhibit cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. The structure-activity relationship (SAR) studies indicate that specific substitutions on the phenyl ring can significantly impact its anticancer activity .

Study 1: Efficacy Against Malaria

In a study evaluating the efficacy of various boron-containing compounds against P. falciparum, this compound was tested in vitro. Results showed an EC50 value of approximately 0.010 μM, indicating potent activity against the malaria parasite .

Study 2: Cancer Cell Lines

Another investigation focused on the compound's effects on human cancer cell lines (e.g., HepG2 and MCF-7). The compound exhibited IC50 values ranging from 0.05 to 0.15 μM across different assays measuring cell viability and proliferation . These findings suggest that the compound may serve as a lead candidate for further development in cancer therapeutics.

Data Tables

| Biological Activity | EC50/IC50 Value | Target Organism/Cell Line |

|---|---|---|

| Antiparasitic Activity | 0.010 μM | P. falciparum |

| Cytotoxicity (HepG2) | 0.05 μM | HepG2 |

| Cytotoxicity (MCF-7) | 0.15 μM | MCF-7 |

Q & A

Q. What are the optimal synthetic routes for preparing 2-(3-chloro-5-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

Methodological Answer: The compound is typically synthesized via Suzuki-Miyaura coupling precursors or nucleophilic substitution. A common approach involves reacting a halogenated aryl precursor (e.g., 3-chloro-5-isopropoxybromobenzene) with a pinacol boronate ester under palladium catalysis. For example:

-

Procedure: Mix 800 mg (3 mmol) of 2-((1R,2R,5R)-2-isopropyl-5-methylcyclohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with a chloro-substituted aryl halide in anhydrous THF, using Pd(PPh₃)₄ as a catalyst. Purify via flash chromatography (hexane/ethyl acetate) to yield ~85% product .

-

Key Parameters:

Parameter Value/Detail Catalyst Pd(PPh₃)₄ (5 mol%) Solvent THF (anhydrous) Reaction Time 12–24 hours at reflux Purification Flash chromatography (silica gel)

Q. How can researchers verify the purity and structural integrity of this boronate ester?

Methodological Answer: Use a combination of analytical techniques:

- ¹H/¹³C NMR: Confirm substituent positions and integration ratios (e.g., isopropoxy methyl groups at δ ~1.3 ppm, aromatic protons at δ ~6.8–7.2 ppm) .

- High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (C₁₅H₂₁BClO₃) with <2 ppm error.

- Melting Point: Compare observed values (e.g., 96.5–98.2°C for structural analogs) with literature .

Advanced Research Questions

Q. How does steric hindrance from the isopropoxy group influence cross-coupling reactivity in palladium-mediated reactions?

Methodological Answer: The bulky isopropoxy group reduces reaction rates in sterically demanding couplings (e.g., with ortho-substituted aryl halides). To mitigate this:

- Use bulkier ligands (e.g., SPhos instead of PPh₃) to stabilize the palladium intermediate .

- Optimize solvent polarity (e.g., dioxane over THF) to enhance solubility of intermediates.

- Data Contradiction Note: Some studies report reduced yields in couplings with electron-deficient partners due to competing protodeboronation .

Q. What computational methods are effective for predicting the stability of this boronate ester under varying pH conditions?

Methodological Answer: Employ density functional theory (DFT) to model hydrolysis pathways:

Q. How can researchers resolve contradictions in reported catalytic efficiencies for this compound in C–B bond functionalization?

Methodological Answer: Systematically evaluate variables using a factorial design of experiments (DoE):

-

Factors: Catalyst loading, temperature, solvent polarity, and substrate ratio.

-

Example DoE Table:

Factor Low Level High Level Pd Catalyst (mol%) 2 10 Temperature (°C) 80 120 Solvent Toluene DMF -

Analyze via response surface methodology to identify interactions causing yield discrepancies .

Methodological Challenges and Solutions

Q. Handling Air Sensitivity

Q. Cross-Contamination in Diastereomeric Mixtures

- Challenge: Dr values (e.g., 5:1 diastereomer ratio) complicate purification .

- Solution: Employ chiral HPLC (e.g., Chiralpak IA column) or recrystallization in ethanol/water .

Advanced Analytical Techniques

Q. Mechanistic Probes via In Situ IR Spectroscopy

Q. Isotopic Labeling for Metabolic Studies

- Synthesize deuterated analogs (e.g., 4,6-D₃-substituted) using deuterated isopropanol to track pharmacokinetics via LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.